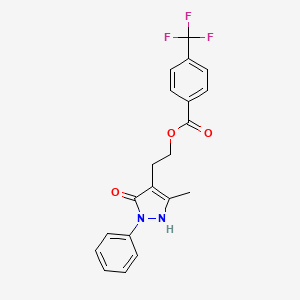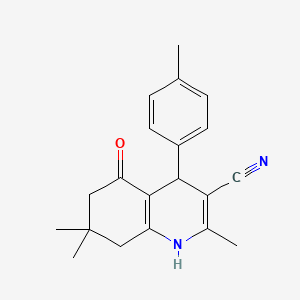![molecular formula C23H26N4O2S B3158776 5-[(4-叔丁基苯基)甲基硫代]-8,9-二甲氧基-2-甲基-[1,2,4]三唑并[1,5-c]喹唑啉 CAS No. 860611-16-1](/img/structure/B3158776.png)
5-[(4-叔丁基苯基)甲基硫代]-8,9-二甲氧基-2-甲基-[1,2,4]三唑并[1,5-c]喹唑啉
描述
1,2,4-Triazolo[1,5-c]quinazolines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They have a relatively simple structure but are remarkably versatile, as evidenced by the many different applications reported over the years in different areas of drug design .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-c]quinazolines can be achieved through various methods . The choice of substituents can greatly influence the activity of the resulting compound .Molecular Structure Analysis
The ring system of 1,2,4-triazolo[1,5-c]quinazolines is isoelectronic with that of purines. This has led to this heterocycle being proposed as a possible surrogate of the purine ring .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazolo[1,5-c]quinazolines can vary depending on the substituents present on the ring. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-c]quinazolines can be influenced by the specific substituents present on the ring .科学研究应用
Catalysis
Quinazoline derivatives have been explored as catalysts in organic synthesis. This compound could potentially catalyze the allylation of carbonyl compounds and participate in the benzylation of carbonyl groups . Researchers are keen on understanding its catalytic activity and mechanism.
Antimicrobial Properties
Investigations into the antimicrobial effects of related compounds suggest that this triazoloquinazoline may exhibit antibacterial or antifungal activity. Further studies are needed to determine its specific spectrum of action and potential clinical applications .
作用机制
Target of Action
The compound 5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a member of the triazoloquinazoline class . This class of compounds is known for its potential as a therapeutic agent and is endowed with several pharmacological applications . Triazoloquinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . Therefore, the primary targets of this compound could be a variety of cellular receptors and enzymes involved in these biological processes.
Mode of Action
Triazoloquinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For example, as adenosine receptor antagonists, they could prevent the action of adenosine, a neurotransmitter with various functions in the body, including regulation of heart rate and inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given its wide range of potential biological applications, it could affect multiple pathways. For instance, as an anticancer agent, it might interfere with cell proliferation and survival pathways. As an anti-inflammatory agent, it could affect pathways involved in the immune response .
Result of Action
The result of the compound’s action would be the modulation of the biological processes associated with its targets. For example, if it acts as an anticancer agent, it could inhibit tumor growth. If it acts as an anti-inflammatory agent, it could reduce inflammation .
安全和危害
未来方向
1,2,4-Triazolo[1,5-c]quinazolines have found numerous applications in medicinal chemistry and continue to be an area of active research . Future directions may include the development of new synthetic methods, the exploration of new biological activities, and the optimization of existing compounds for improved efficacy and safety .
属性
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-14-24-21-17-11-19(28-5)20(29-6)12-18(17)25-22(27(21)26-14)30-13-15-7-9-16(10-8-15)23(2,3)4/h7-12H,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMXRPNURHYTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113182 | |
| Record name | 5-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
CAS RN |
860611-16-1 | |
| Record name | 5-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860611-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[[4-(1,1-Dimethylethyl)phenyl]methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




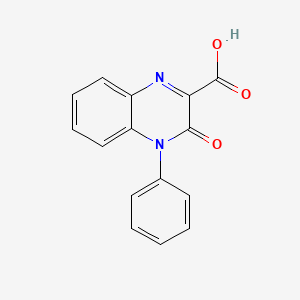
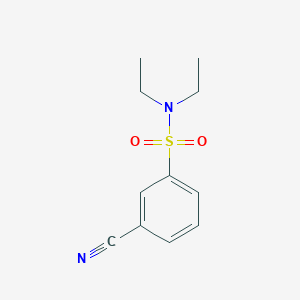
![4-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B3158715.png)

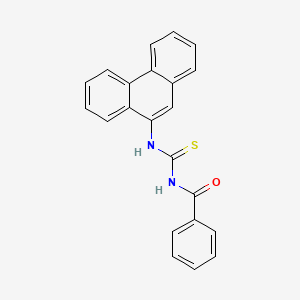

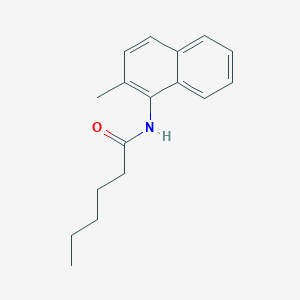
![5-{4-[(4-Phenylpiperazino)sulfonyl]benzyl}-1,3-thiazolane-2,4-dione](/img/structure/B3158757.png)
![methyl 2-(3-cyano-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl)-3-methylbutanoate](/img/structure/B3158768.png)
![1-(2-Naphthyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3158769.png)

